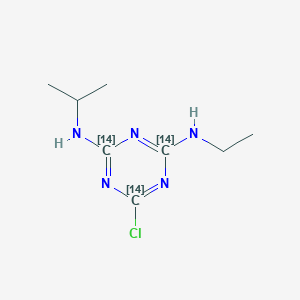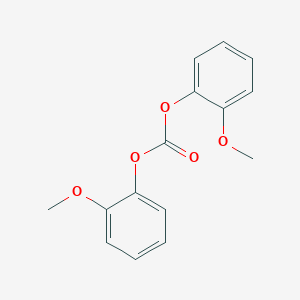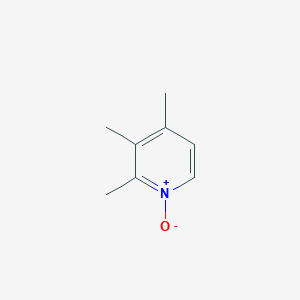
2,3,4-Trimethyl-1-oxidopyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethyl-1-oxidopyridin-1-ium, also known as TPO, is a highly reactive photoinitiator that is widely used in polymer chemistry. TPO is a type of organic compound that is used to initiate polymerization reactions, which are essential for the production of various materials such as coatings, adhesives, and plastics. TPO is a popular photoinitiator due to its high efficiency, low toxicity, and good solubility in a wide range of solvents.
Wirkmechanismus
2,3,4-Trimethyl-1-oxidopyridin-1-ium functions as a photoinitiator by absorbing light energy and generating free radicals, which initiate polymerization reactions. 2,3,4-Trimethyl-1-oxidopyridin-1-ium absorbs light in the ultraviolet region, with a maximum absorption at 365 nm. Upon absorption of light, 2,3,4-Trimethyl-1-oxidopyridin-1-ium undergoes homolytic cleavage, generating a pyridinyl radical and a methyl radical. These radicals then initiate polymerization reactions by abstracting hydrogen atoms from monomers.
Biochemische Und Physiologische Effekte
2,3,4-Trimethyl-1-oxidopyridin-1-ium has been shown to have low toxicity and is considered safe for use in various applications. However, 2,3,4-Trimethyl-1-oxidopyridin-1-ium can generate free radicals, which can have harmful effects on living cells. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has been shown to induce DNA damage and oxidative stress in cells. Therefore, caution should be taken when handling 2,3,4-Trimethyl-1-oxidopyridin-1-ium.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,4-Trimethyl-1-oxidopyridin-1-ium is a highly efficient photoinitiator that is widely used in polymer chemistry. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has several advantages over other photoinitiators, including its high solubility in a wide range of solvents, low toxicity, and good compatibility with various monomers. However, 2,3,4-Trimethyl-1-oxidopyridin-1-ium has some limitations, including its sensitivity to oxygen, which can inhibit its photoinitiating activity.
Zukünftige Richtungen
There are several future directions for the study of 2,3,4-Trimethyl-1-oxidopyridin-1-ium. One area of research is the development of new synthesis methods for 2,3,4-Trimethyl-1-oxidopyridin-1-ium, which can improve its purity and yield. Another area of research is the investigation of 2,3,4-Trimethyl-1-oxidopyridin-1-ium's use in biomedical applications, such as drug delivery and tissue engineering. Additionally, the study of 2,3,4-Trimethyl-1-oxidopyridin-1-ium's mechanism of action and its effects on living cells can provide insight into its potential toxicity and safety.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethyl-1-oxidopyridin-1-ium has been extensively studied for its application in various fields of science. In polymer chemistry, 2,3,4-Trimethyl-1-oxidopyridin-1-ium is widely used as a photoinitiator for the production of coatings, adhesives, and plastics. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has also been studied for its use in dental materials, where it is used as a photoinitiator for the curing of dental composites. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has also been investigated for its use in biomedical applications, such as drug delivery and tissue engineering.
Eigenschaften
CAS-Nummer |
101870-74-0 |
|---|---|
Produktname |
2,3,4-Trimethyl-1-oxidopyridin-1-ium |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
2,3,4-trimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |
InChI-Schlüssel |
PEHKTOCKDMQSSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C |
Kanonische SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C |
Synonyme |
Pyridine, 2,3,4-trimethyl-, 1-oxide (6CI,9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

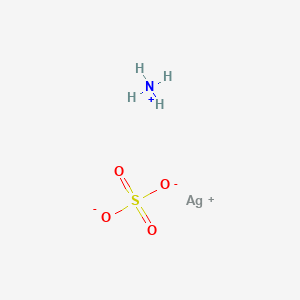

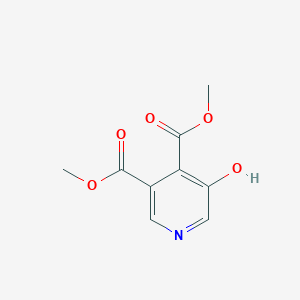
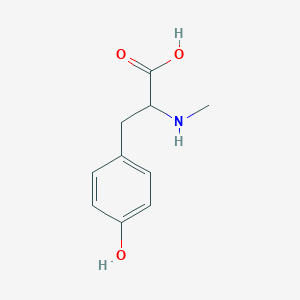
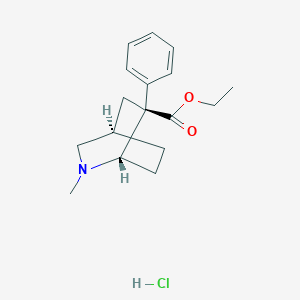
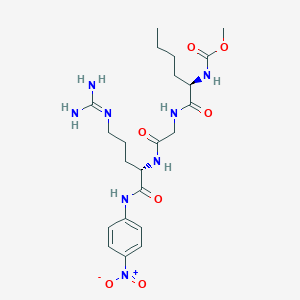
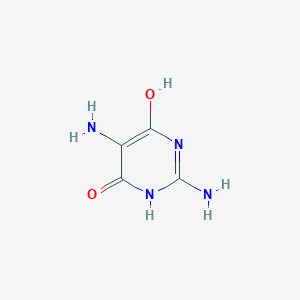
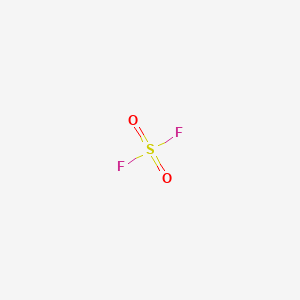
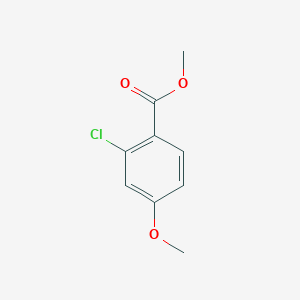
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
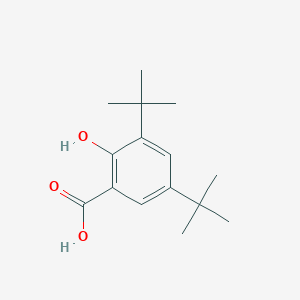
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
